molecular formula C18H13Cl2N3O2 B2390460 N'-(2,4-dichlorobenzoyl)-2-(1H-pyrrol-1-yl)benzenecarbohydrazide CAS No. 478062-99-6

N'-(2,4-dichlorobenzoyl)-2-(1H-pyrrol-1-yl)benzenecarbohydrazide

Cat. No.: B2390460
CAS No.: 478062-99-6
M. Wt: 374.22
InChI Key: KEDSCGHYZRVODC-UHFFFAOYSA-N
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Description

N’-(2,4-dichlorobenzoyl)-2-(1H-pyrrol-1-yl)benzenecarbohydrazide is a synthetic organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2,4-dichlorobenzoyl)-2-(1H-pyrrol-1-yl)benzenecarbohydrazide typically involves the following steps:

    Formation of the Benzoyl Hydrazide: The initial step involves the reaction of 2,4-dichlorobenzoyl chloride with hydrazine hydrate to form 2,4-dichlorobenzoyl hydrazide.

    Coupling with Pyrrole: The benzoyl hydrazide is then reacted with 2-(1H-pyrrol-1-yl)benzaldehyde under acidic or basic conditions to form the final product, N’-(2,4-dichlorobenzoyl)-2-(1H-pyrrol-1-yl)benzenecarbohydrazide.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N’-(2,4-dichlorobenzoyl)-2-(1H-pyrrol-1-yl)benzenecarbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the dichlorobenzoyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N’-(2,4-dichlorobenzoyl)-2-(1H-pyrrol-1-yl)benzenecarbohydrazide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-(2,4-dichlorobenzoyl)-2-(1H-pyrrol-1-yl)benzenecarbohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

    Disrupting Cellular Processes: Affecting processes such as DNA replication, protein synthesis, or cell division.

Comparison with Similar Compounds

N’-(2,4-dichlorobenzoyl)-2-(1H-pyrrol-1-yl)benzenecarbohydrazide can be compared with other similar compounds, such as:

    N’-(2,4-dichlorobenzoyl)-2-(1H-pyrrol-1-yl)benzohydrazide: Similar structure but different functional groups.

    2,4-dichlorobenzoyl hydrazide: Lacks the pyrrole ring, resulting in different chemical properties.

    2-(1H-pyrrol-1-yl)benzaldehyde: Contains the pyrrole ring but lacks the dichlorobenzoyl group.

Properties

IUPAC Name

2,4-dichloro-N'-(2-pyrrol-1-ylbenzoyl)benzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13Cl2N3O2/c19-12-7-8-13(15(20)11-12)17(24)21-22-18(25)14-5-1-2-6-16(14)23-9-3-4-10-23/h1-11H,(H,21,24)(H,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEDSCGHYZRVODC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NNC(=O)C2=C(C=C(C=C2)Cl)Cl)N3C=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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